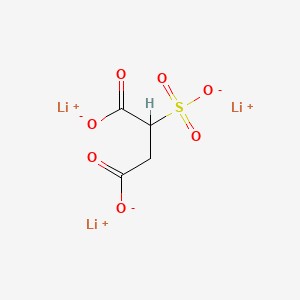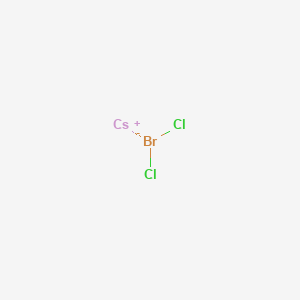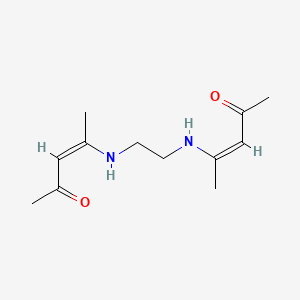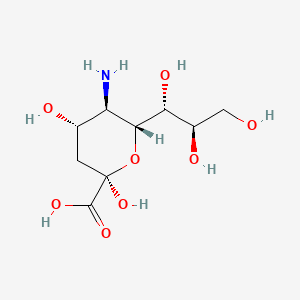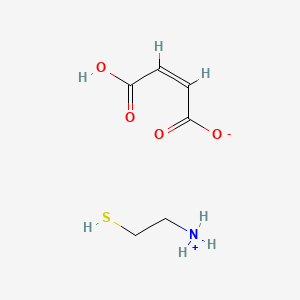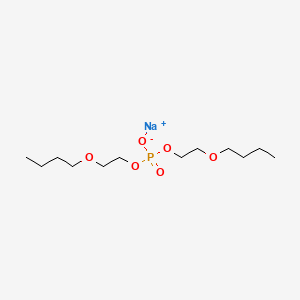
Sodium bis(2-butoxyethyl) phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium bis(2-butoxyethyl) phosphate is an organophosphorus compound with the molecular formula C12H28NaO6P. It is a derivative of bis(2-butoxyethyl) phosphate, where the hydrogen atom is replaced by a sodium ion. This compound is known for its applications in various industrial processes due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of sodium bis(2-butoxyethyl) phosphate typically involves the reaction of 2-butoxyethanol with phosphoric acid. The reaction mixture is heated to the desired temperature and stirred continuously. The product is then neutralized with sodium hydroxide to form the sodium salt. The reaction can be summarized as follows: [ \text{2-Butoxyethanol} + \text{Phosphoric Acid} \rightarrow \text{Bis(2-butoxyethyl) phosphate} ] [ \text{Bis(2-butoxyethyl) phosphate} + \text{Sodium Hydroxide} \rightarrow \text{this compound} ]
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is often purified through filtration and distillation processes.
Análisis De Reacciones Químicas
Types of Reactions: Sodium bis(2-butoxyethyl) phosphate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form phosphoric acid and 2-butoxyethanol.
Oxidation: It can be oxidized to form phosphates and other oxidation products.
Substitution: It can participate in substitution reactions where the butoxyethyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: Water, acidic or basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Various nucleophiles under appropriate conditions.
Major Products:
Hydrolysis: Phosphoric acid and 2-butoxyethanol.
Oxidation: Phosphates and other oxidized derivatives.
Substitution: Compounds with substituted functional groups.
Aplicaciones Científicas De Investigación
Sodium bis(2-butoxyethyl) phosphate has a wide range of applications in scientific research and industry:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in biochemical assays and as a buffer component.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizer for pharmaceutical formulations.
Industry: Utilized as a flame retardant, plasticizer, and defoamer in various industrial applications.
Mecanismo De Acción
The mechanism of action of sodium bis(2-butoxyethyl) phosphate involves its interaction with molecular targets such as enzymes and proteins. It can act as a chelating agent, binding to metal ions and altering their activity. Additionally, it can modify the surface properties of materials, making it useful as a surfactant and emulsifier.
Comparación Con Compuestos Similares
Sodium bis(2-butoxyethyl) phosphate can be compared with other similar compounds such as:
Tris(2-butoxyethyl) phosphate: Another organophosphorus compound with similar applications but different chemical properties.
Bis(2-ethylhexyl) phosphate: Used as a plasticizer and flame retardant, but with different molecular structure and properties.
Sodium bis(2-ethylhexyl) phosphate: Similar to this compound but with different alkyl groups.
Uniqueness: this compound is unique due to its specific combination of butoxyethyl groups and sodium ion, which imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Propiedades
Número CAS |
75239-49-5 |
|---|---|
Fórmula molecular |
C12H26NaO6P |
Peso molecular |
320.29 g/mol |
Nombre IUPAC |
sodium;bis(2-butoxyethyl) phosphate |
InChI |
InChI=1S/C12H27O6P.Na/c1-3-5-7-15-9-11-17-19(13,14)18-12-10-16-8-6-4-2;/h3-12H2,1-2H3,(H,13,14);/q;+1/p-1 |
Clave InChI |
LIEWOUJIFLCDKO-UHFFFAOYSA-M |
SMILES canónico |
CCCCOCCOP(=O)([O-])OCCOCCCC.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


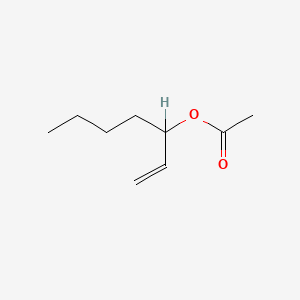

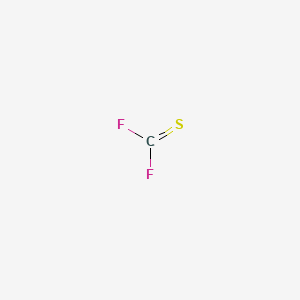

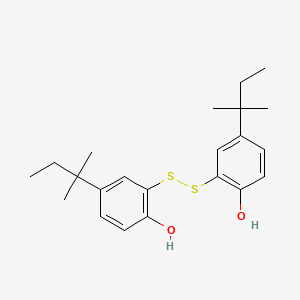
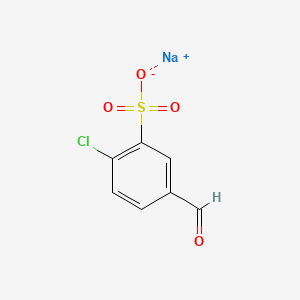
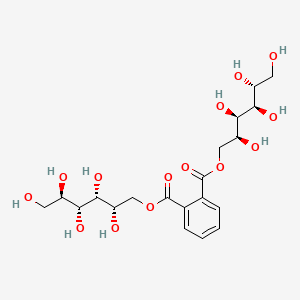
![(4-chlorophenyl)-[4-[(2S,5R)-2-ethyl-4-[5-[5-(ethylamino)-1,3,4-oxadiazol-2-yl]-3-methylpyrazin-2-yl]-5-methylpiperazin-1-yl]piperidin-1-yl]methanone;methanesulfonic acid](/img/structure/B12658887.png)
